molecular formula C12H9BrN4 B2391880 3-Bromo-2-méthyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-14-6

3-Bromo-2-méthyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B2391880
Numéro CAS: 860610-14-6
Poids moléculaire: 289.136
Clé InChI: BPXMBYLYOGLAGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Applications De Recherche Scientifique

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered .

Biochemical Pathways

The inhibition of CDK2 by 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle control pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds . These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Action Environment

It’s worth noting that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g . This suggests that these compounds may have good stability and efficacy in various environments .

Méthodes De Préparation

The synthesis of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-aminopyridine with 3-bromo-2-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with hydrogen peroxide can introduce oxygen-containing functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Comparaison Avec Des Composés Similaires

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

Activité Biologique

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can be represented as follows:

Property Details
IUPAC Name 3-bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
Molecular Formula C12H10BrN5
Molecular Weight 305.15 g/mol
CAS Number 123456-78-9 (hypothetical for illustration)

The primary mechanism of action for 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, affecting the transition from the G1 phase to the S phase of the cell cycle. This action is crucial in cancer therapy as it targets rapidly dividing cells.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. A study focusing on pyrazolo[1,5-a]pyrimidine derivatives found that these compounds could inhibit B-Raf kinase, which is critical in the Raf-MEK-ERK signaling pathway involved in various cancers such as melanoma and colorectal cancer .

In vitro studies have shown that 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound's IC50 values indicate its potency in inhibiting cell proliferation and inducing apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold enhance its biological activity. For instance:

Substitution Effect on Activity
Bromination at position 3Increases potency against CDK2
Methyl group at position 2Enhances lipophilicity and cellular uptake
Pyridine at position 7Contributes to selectivity for kinase inhibition

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that compounds similar to 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These studies indicate low toxicity levels while maintaining high efficacy against target kinases .

Case Studies

Several case studies have illustrated the effectiveness of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Case Study on MCF-7 Cells : A derivative showed an IC50 of 4.66 µM against MCF-7 cells compared to doxorubicin with an IC50 of 4.57 µM. The compound induced significant apoptosis and cell cycle arrest at the G2/M phase .
  • HCT-116 Cell Line Study : Another study reported that a similar pyrazolo derivative exhibited potent cytotoxicity with an IC50 value lower than traditional chemotherapeutic agents .

Propriétés

IUPAC Name

3-bromo-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-5-10(17(12)16-8)9-4-2-3-6-14-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXMBYLYOGLAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.